molecular formula C19H24N2O5S B8627359 Phenyl 5-tert-butyl-2-methoxy-3-(methylsulfonamido)phenylcarbamate

Phenyl 5-tert-butyl-2-methoxy-3-(methylsulfonamido)phenylcarbamate

Cat. No. B8627359
M. Wt: 392.5 g/mol
InChI Key: HVBSEBWSHNPPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927563B2

Procedure details

Phenyl chloroformate (0.5 mL, 3.99 mmol) was added to a stirred solution of N-(3-amino-5-(tert-butyl)-2-methoxyphenyl)methanesulfonamide (see, for example, Cirillo, P. F. et al., WO 2002/083628, 24 Oct. 2002; 1 g, 3.67 mmol) and NaHCO3 (620 mg, 7.38 mmol) in THF (10 mL) and DCM (10 mL). The mixture was stirred for 2 h then water (20 mL) was added. The organic layer was separated, dried (MgSO4), filtered and evaporated to furnish a brown foam, which was stirred in cyclohexane (20 mL) to afford the sub-title compound (1.4 g) as a colourless solid.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
620 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].[NH2:11][C:12]1[C:13]([O:27][CH3:28])=[C:14]([NH:22][S:23]([CH3:26])(=[O:25])=[O:24])[CH:15]=[C:16]([C:18]([CH3:21])([CH3:20])[CH3:19])[CH:17]=1.C([O-])(O)=O.[Na+].O>C1COCC1.C(Cl)Cl.C1CCCCC1>[C:5]1([O:4][C:2](=[O:3])[NH:11][C:12]2[CH:17]=[C:16]([C:18]([CH3:20])([CH3:21])[CH3:19])[CH:15]=[C:14]([NH:22][S:23]([CH3:26])(=[O:25])=[O:24])[C:13]=2[O:27][CH3:28])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C(=C(C=C(C1)C(C)(C)C)NS(=O)(=O)C)OC
Step Three
Name
Quantity
620 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to furnish a brown foam, which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NC1=C(C(=CC(=C1)C(C)(C)C)NS(=O)(=O)C)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.